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molecular formula C13H17NO3S B8409131 Ethyl 1-(3-thiophenecarbonyl)-3-piperidinecarboxylate

Ethyl 1-(3-thiophenecarbonyl)-3-piperidinecarboxylate

Cat. No. B8409131
M. Wt: 267.35 g/mol
InChI Key: VXRIDXZVLBNXBF-UHFFFAOYSA-N
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Patent
US06664271B1

Procedure details

Commercially available 3-thiophene carboxylic acid (166.5 mg; 1.30 mmol) was suspended in dichloromethane (7 ml), and commercially available 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (252.8 mg; 1.32 mmol) was added. This mixture was allowed to stir at ambient temperature for 1 hour. Ethyl nipecotate (201 μl; 1.3 mmol) was then added, and stirring was continued for approximately 18 hours. The reaction mixture was then diluted with fresh dichloromethane and washed with water. The dichloromethane was dried with anhydrous potassium carbonate and evaporated at ambient temperature under reduced pressure. The crude material was purified by high-vacuum distillation at approximately 225° C./0.1 torr, and further by chromatography on silica, eluting with 50% ethyl acetate in hexane, giving ethyl 1-(3-thiophenecarbonyl)-3-piperidinecarboxylate (66.3 mg) as a colorless oil. MS m/z (positive ion) 268 (MH+; 100).
Quantity
166.5 mg
Type
reactant
Reaction Step One
Quantity
252.8 mg
Type
reactant
Reaction Step Two
Quantity
201 μL
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([C:6]([OH:8])=O)=[CH:2]1.Cl.CN(C)CCCN=C=NCC.[NH:21]1[CH2:31][CH2:30][CH2:29][CH:23]([C:24]([O:26][CH2:27][CH3:28])=[O:25])[CH2:22]1>ClCCl>[S:1]1[CH:5]=[CH:4][C:3]([C:6]([N:21]2[CH2:31][CH2:30][CH2:29][CH:23]([C:24]([O:26][CH2:27][CH3:28])=[O:25])[CH2:22]2)=[O:8])=[CH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
166.5 mg
Type
reactant
Smiles
S1C=C(C=C1)C(=O)O
Step Two
Name
Quantity
252.8 mg
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Step Three
Name
Quantity
201 μL
Type
reactant
Smiles
N1CC(C(=O)OCC)CCC1
Step Four
Name
Quantity
7 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for approximately 18 hours
Duration
18 h
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dichloromethane was dried with anhydrous potassium carbonate
CUSTOM
Type
CUSTOM
Details
evaporated at ambient temperature under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The crude material was purified by high-vacuum distillation at approximately 225° C./0.1 torr
WASH
Type
WASH
Details
further by chromatography on silica, eluting with 50% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
S1C=C(C=C1)C(=O)N1CC(CCC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 66.3 mg
YIELD: CALCULATEDPERCENTYIELD 19.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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